molecular formula C10H14N2O2 B2411354 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396677-21-6

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide

Cat. No.: B2411354
CAS No.: 1396677-21-6
M. Wt: 194.234
InChI Key: FURAXVAYZWAUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Scientific Research Applications

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications, including:

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide typically involves the cycloaddition reaction of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction conditions often require specific catalysts and solvents to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
  • 2,1-benzisoxazoles
  • Nitroisoxazoles

Uniqueness

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its cyclopentyl group and isoxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(5-8-3-1-2-4-8)12-9-6-11-14-7-9/h6-8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURAXVAYZWAUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.